ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate
Overview
Description
Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate is a chemical compound . The molecular formula of this compound is C10H10N2O2S .
Synthesis Analysis
The synthesis of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate and its derivatives involves the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with appropriate amines . The synthesized compounds have shown promising results as potential BRAFV600E inhibitors in several cancer cell lines .Molecular Structure Analysis
The molecular structure of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate consists of a benzothiazole ring substituted at position-2 by an acetamido moiety and at position-6 by a carboxylate functionality .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate include a density of 1.2±0.1 g/cm3, boiling point of 226.5±23.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 46.3±3.0 kJ/mol . It has a flash point of 90.8±22.6 °C, index of refraction of 1.531, molar refractivity of 39.1±0.3 cm3, and a molar volume of 126.5±3.0 cm3 . It has 3 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and no violations of Rule of 5 . Its ACD/LogP is 1.35, ACD/LogD (pH 5.5) is 1.21, ACD/BCF (pH 5.5) is 4.89, ACD/KOC (pH 5.5) is 108.48, ACD/LogD (pH 7.4) is 1.21, ACD/BCF (pH 7.4) is 4.89, and ACD/KOC (pH 7.4) is 108.48 . It has a polar surface area of 67 Å2 and a polarizability of 15.5±0.5 10-24 cm3 . Its surface tension is 45.8±3.0 dyne/cm .Scientific Research Applications
Synthesis and Biological Properties : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives exhibit significant biological activities. For instance, compounds synthesized from it have shown good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Antiinflammatory Activity : Derivatives like ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates have been evaluated for antiinflammatory, analgesic, and antipyretic activities, showcasing their potential in developing new therapeutic agents (Abignente et al., 1983).
Optical and Electronic Properties : Studies on ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives provide insights into their optical and electronic properties, which are important for technological applications (Haroon et al., 2019).
Anticancer Activity : Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize new heterocycles that displayed potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial Activity : New thiazole derivatives, including ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate, have shown high antimicrobial activity against various bacterial and fungal strains (Nuha, Evren, Yilmaz Cankilic, & Yurttaş, 2021).
Acetylcholinesterase Inhibition : Ethyl 2-(2-(arylidene)alkylhydrazinyl)thiazole-4-carboxylates have been evaluated as inhibitors of acetylcholinesterase, an enzyme related to Alzheimer's disease, showing moderate inhibition activities (Haroon et al., 2021).
Nonlinear Optical Properties : Ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate derivatives have been studied for their nonlinear optical properties, indicating their potential in optoelectronic applications (Haroon et al., 2020).
Future Directions
The synthesized compounds of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate have shown moderate to significant antibacterial and antifungal potential . Compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new drugs based on this compound.
Mechanism of Action
Target of Action
Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative that has been identified as a potential inhibitor of the BRAF^V600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .
Mode of Action
The compound interacts with the BRAF^V600E kinase, potentially inhibiting its activity . This interaction could lead to a decrease in the abnormal activation of the MAPK signaling pathway, thereby controlling cellular proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms such as proliferation and survival . By inhibiting the BRAF^V600E kinase, the compound could potentially disrupt this pathway, leading to controlled cellular proliferation and survival .
Pharmacokinetics
The compound’s solubility and stability under various conditions would play a significant role in its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the compound’s action is the potential inhibition of the BRAF^V600E kinase . This could lead to a decrease in the abnormal activation of the MAPK signaling pathway, controlling cellular proliferation and potentially preventing the development of cancer .
Action Environment
The efficacy and stability of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature
Biochemical Analysis
Biochemical Properties
Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been studied for its potential as a BRAFV600E inhibitor, which is crucial in the MAPK signaling pathway . This pathway regulates critical cellular mechanisms such as proliferation and survival. The compound interacts with the BRAFV600E kinase, leading to the inhibition of downstream kinases MEK and ERK, thereby affecting cell proliferation.
Cellular Effects
Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate has shown notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the MAPK pathway . This modulation results in changes in gene expression and cellular metabolism. The compound has demonstrated antiproliferative activity in several colorectal cancer and melanoma cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate involves its binding interactions with biomolecules. The compound binds to the BRAFV600E kinase, inhibiting its activity and preventing the phosphorylation of downstream targets such as MEK and ERK . This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular proliferation and increased apoptosis in cancer cells. Additionally, the compound may influence gene expression by altering transcription factor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at 2–8°C
Dosage Effects in Animal Models
The effects of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may involve enzymatic hydrolysis, leading to the formation of active metabolites that contribute to its biological effects . These metabolic pathways can affect the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies.
Transport and Distribution
The transport and distribution of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within tissues can influence its therapeutic effects and potential side effects. Understanding the transport mechanisms can aid in optimizing the compound’s delivery to target cells.
Subcellular Localization
Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall efficacy
Properties
IUPAC Name |
ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-3-17-11(16)8-4-5-9-10(6-8)18-12(14-9)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJGZBLGLSUJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.